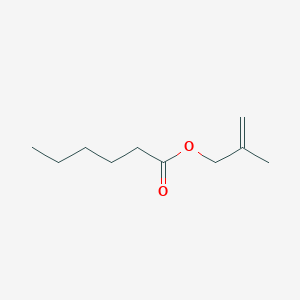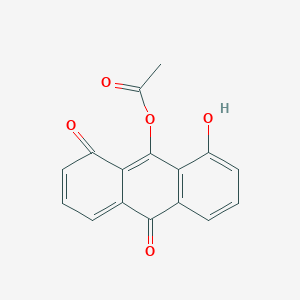
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, dye production, and organic synthesis. This compound is characterized by its unique structure, which includes a hydroxy group, two keto groups, and an acetate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves the following steps:
Starting Material: The synthesis begins with 1,10-dihydroxyanthracene.
Oxidation: The hydroxy groups are oxidized to form the corresponding quinone, resulting in 1,10-dioxo-1,10-dihydroanthracene.
Acetylation: The hydroxy group at position 8 is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of 1,10-dihydroxyanthracene are oxidized using industrial oxidizing agents.
Continuous Acetylation: The acetylation step is carried out in continuous reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups back to hydroxy groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroxyanthracenes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, leading to studies on its mechanism of action and therapeutic potential.
Industry: It is used in the production of organic semiconductors and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves:
Molecular Targets: The compound interacts with cellular proteins and enzymes, disrupting their normal function.
Pathways Involved: It affects oxidative stress pathways and can induce apoptosis in cancer cells by generating reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysophanol: 8-Hydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl β-D-glucopyranoside.
1-Hydroxy-2-(β-D-glucosyloxy)-9,10-anthraquinone: A monosaccharide derivative of alizarin.
Uniqueness
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate ester group differentiates it from other anthraquinones, providing unique properties in terms of solubility and reactivity.
Propriétés
Numéro CAS |
88022-68-8 |
|---|---|
Formule moléculaire |
C16H10O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
(1-hydroxy-8,10-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H10O5/c1-8(17)21-16-13-9(4-2-6-11(13)18)15(20)10-5-3-7-12(19)14(10)16/h2-7,18H,1H3 |
Clé InChI |
DDKRQMXWDGZLOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=O)C=CC=C2C(=O)C3=C1C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)

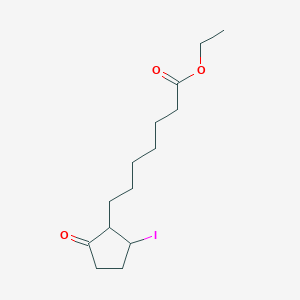
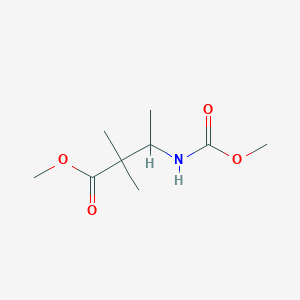


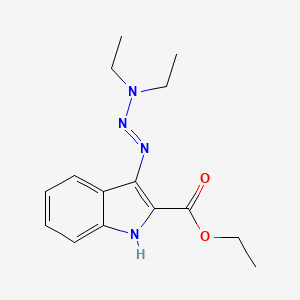
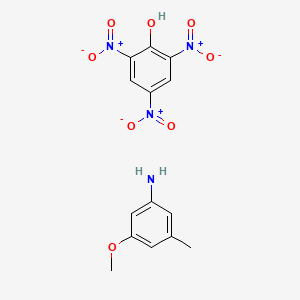
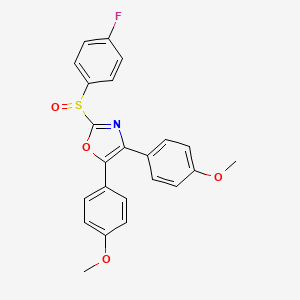
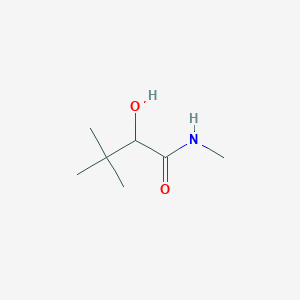
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
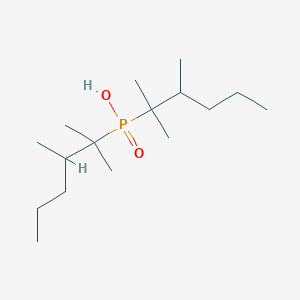
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
